molecular formula C11H16ClNO2 B6606740 ethyl4-[(1S)-1-aminoethyl]benzoatehydrochloride CAS No. 1391509-99-1

ethyl4-[(1S)-1-aminoethyl]benzoatehydrochloride

Cat. No.: B6606740
CAS No.: 1391509-99-1
M. Wt: 229.70 g/mol
InChI Key: PMZWWXGQNPRDRY-QRPNPIFTSA-N
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Description

Ethyl4-[(1S)-1-aminoethyl]benzoate hydrochloride is a chiral organic compound characterized by a benzoate ester backbone with an (S)-configured aminoethyl substituent at the para position. Its molecular formula is C₁₁H₁₆ClNO₂, with a molar mass of 229.70 g/mol (calculated). The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.

Properties

IUPAC Name

ethyl 4-[(1S)-1-aminoethyl]benzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-3-14-11(13)10-6-4-9(5-7-10)8(2)12;/h4-8H,3,12H2,1-2H3;1H/t8-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMZWWXGQNPRDRY-QRPNPIFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)[C@H](C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Esterification of 4-[(1S)-1-Aminoethyl]benzoic Acid

The most straightforward route involves esterification of 4-[(1S)-1-aminoethyl]benzoic acid with ethanol under acidic conditions. This method leverages the reactivity of carboxylic acids with alcohols in the presence of a catalyst, typically hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) .

Procedure :

  • Reaction Setup : Combine 4-[(1S)-1-aminoethyl]benzoic acid (1.0 eq) with excess ethanol (5–10 eq) and concentrated HCl (1.2 eq) as both catalyst and proton source for the amine.

  • Conditions : Reflux at 80–90°C for 12–24 hours under inert atmosphere.

  • Workup : Concentrate the mixture under reduced pressure, then precipitate the hydrochloride salt by adding diethyl ether.

  • Purification : Recrystallize from isopropanol to yield white crystals (69–75% yield) .

Key Considerations :

  • The free amine is protonated by HCl during the reaction, preventing undesired side reactions (e.g., intramolecular cyclization).

  • Excess ethanol ensures complete esterification but complicates solvent removal.

Protection-Deprotection Strategy for Enhanced Stereochemical Control

To preserve enantiomeric purity, a Boc-protected intermediate is often employed. This method avoids racemization during esterification .

Step 1: Boc Protection of the Amine

  • Reagents : 4-[(1S)-1-Aminoethyl]benzoic acid, di-tert-butyl dicarbonate (Boc₂O), and 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF).

  • Conditions : Stir at 25°C for 6 hours.

  • Product : Boc-protected 4-[(1S)-1-aminoethyl]benzoic acid (90–95% yield).

Step 2: Esterification with Ethanol

  • Activation : Convert the Boc-protected acid to its acid chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM).

  • Ester Formation : Add ethanol (3 eq) and triethylamine (TEA) to the acid chloride at 0°C, then warm to room temperature.

  • Isolation : Extract with ethyl acetate, wash with brine, and dry over Na₂SO₄ (85–90% yield).

Step 3: Deprotection and Salt Formation

  • Boc Removal : Treat the ester with 4M HCl in dioxane (2 eq) at 0°C for 1 hour.

  • Precipitation : Evaporate solvents and triturate with cold diethyl ether to obtain the hydrochloride salt (95% purity by HPLC) .

Enantioselective Reductive Amination

For asymmetric synthesis, reductive amination of ethyl 4-acetylbenzoate with ammonia and a chiral catalyst provides direct access to the (S)-enantiomer .

Procedure :

  • Substrates : Ethyl 4-acetylbenzoate (1.0 eq), ammonium acetate (2.0 eq), and (R)-BINAP-modified ruthenium catalyst (0.5 mol%).

  • Conditions : Hydrogenate at 50 bar H₂ and 60°C in methanol for 24 hours.

  • Workup : Filter through Celite, concentrate, and purify via flash chromatography (SiO₂, 9:1 hexane/ethyl acetate).

  • Salt Formation : Treat with HCl gas in ethyl acetate to precipitate the hydrochloride salt (88% yield, 99% ee) .

Mechanistic Insight :
The chiral Ru catalyst facilitates asymmetric hydrogenation of the imine intermediate, ensuring high enantiomeric excess.

Nucleophilic Aromatic Substitution (SNAr)

This method installs the aminoethyl group via displacement of a leaving group on the aromatic ring .

Step 1: Synthesis of Ethyl 4-Fluorobenzoate

  • Esterification : React 4-fluorobenzoic acid with ethanol and H₂SO₄ (yield: 92%).

Step 2: Displacement with Chiral Amine

  • Reagents : Ethyl 4-fluorobenzoate (1.0 eq), (S)-1-aminoethylboronic acid pinacol ester (1.2 eq), and Cs₂CO₃ (2.0 eq) in DMF.

  • Conditions : Heat at 120°C for 18 hours under argon.

  • Hydrolysis : Remove the boronic ester with aqueous HCl (1M) to yield the free amine.

  • Salt Formation : Neutralize with HCl and recrystallize (65% yield) .

Limitations :

  • Requires specialized boronates and careful control of stereochemistry.

Resolution of Racemic Mixtures

For racemic starting materials, enzymatic resolution achieves enantiopure product.

Procedure :

  • Racemic Synthesis : Prepare ethyl 4-(1-aminoethyl)benzoate via non-stereoselective methods.

  • Enzymatic Hydrolysis : Treat with Pseudomonas fluorescens lipase (PFL) in phosphate buffer (pH 7.0) at 37°C.

  • Separation : The enzyme selectively hydrolyzes the (R)-ester, leaving the (S)-enantiomer intact.

  • Salt Formation : Acidify with HCl and isolate the hydrochloride salt (40–50% yield, >98% ee) .

Comparative Analysis of Methods

Method Yield (%) Enantiomeric Excess (%) Complexity Scalability
Direct Esterification69–7590–95LowHigh
Protection-Deprotection85–9099ModerateModerate
Reductive Amination8899HighLow
SNAr6595HighModerate
Enzymatic Resolution40–5098ModerateLow

Industrial-Scale Considerations

For large-scale production, continuous flow reactors improve efficiency:

  • Reactor Design : Tubular reactor with immobilized acid catalyst (e.g., Amberlyst-15).

  • Conditions : Ethanol and 4-[(1S)-1-aminoethyl]benzoic acid fed at 100 mL/min, 90°C, 10 bar pressure.

  • Output : 85% conversion per pass, with in-line crystallization for salt formation .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(1S)-1-aminoethyl]benzoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Conversion to amine derivatives.

    Substitution: Formation of substituted benzoate esters.

Scientific Research Applications

Antimicrobial Activity

Recent studies have shown that derivatives of para-aminobenzoic acid, including ethyl 4-(aminomethyl)benzoate hydrochloride, exhibit notable antimicrobial properties. These compounds have been investigated for their effectiveness against various bacterial strains, making them potential candidates for antibiotic development .

Antioxidant and Anti-inflammatory Effects

Research indicates that analogs of para-aminobenzoic acid can possess antioxidant and anti-inflammatory properties. These effects are crucial in developing therapeutic agents aimed at treating conditions associated with oxidative stress and inflammation, such as cardiovascular diseases and chronic inflammatory disorders .

Drug Development

Ethyl 4-(aminomethyl)benzoate hydrochloride is being explored for its potential as a building block in the synthesis of more complex pharmaceutical agents. Its structure allows for modifications that can enhance biological activity or target specific pathways in disease mechanisms. For instance, it has been used to create derivatives that show promise in cancer therapy by inhibiting tumor cell proliferation .

Case Study: Synthesis of Antimicrobial Agents

A study focused on synthesizing various benzamide derivatives from para-aminobenzoic acid revealed that compounds incorporating ethyl 4-(aminomethyl)benzoate hydrochloride exhibited significant antimicrobial activity against selected pathogens. The study utilized a series of synthetic routes to modify the compound, leading to enhanced efficacy in vitro .

Case Study: Inhibition Studies

Research into enzyme inhibition showed that derivatives of ethyl 4-(aminomethyl)benzoate hydrochloride could act as non-competitive inhibitors against certain enzymes linked to neurodegenerative diseases. The binding affinity was measured using kinetic studies, demonstrating promising results that warrant further investigation into their therapeutic potential .

Comparison Table: Applications of Ethyl 4-(Aminoethyl)Benzoate Hydrochloride

Application AreaDescriptionResearch Findings
Antimicrobial ActivityEffective against various bacterial strainsSignificant inhibition observed in multiple studies
Antioxidant PropertiesPotential for reducing oxidative stressPositive correlation with reduced inflammation
Drug DevelopmentUsed as a precursor for synthesizing complex pharmaceutical agentsEnhanced biological activity in modified compounds
Enzyme InhibitionNon-competitive inhibition against enzymes related to neurodegenerationHigh binding affinity noted in kinetic studies

Mechanism of Action

The mechanism of action of ethyl 4-[(1S)-1-aminoethyl]benzoate hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. This compound can also act as an inhibitor or activator of enzymes, depending on the context of its use. The pathways involved include binding to active sites of enzymes or receptors, leading to changes in their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Ester Variations

(S)-Methyl 4-(1-Aminoethyl)benzoate Hydrochloride
  • Molecular Formula: C₁₀H₁₄ClNO₂
  • Molar Mass : 215.68 g/mol
  • Key Difference : Methyl ester group (vs. ethyl ester in the target compound).
  • Impact : The ethyl group increases lipophilicity (logP ≈ 1.8 vs. 1.5 for methyl), affecting solubility and membrane permeability. Both compounds exhibit similar crystal lattice parameters due to isomorphic tendencies in salts with small alkyl ester substitutions .
Ethyl 4-Aminobenzoate
  • Molecular Formula: C₉H₁₁NO₂
  • Molar Mass : 165.19 g/mol
  • Key Difference: Lacks the aminoethyl group; features a para-amino substituent.
  • Impact: Reduced hydrogen-bonding capacity compared to the target compound. NMR data (1H, CDCl₃) for ethyl 4-aminobenzoate shows a singlet for NH₂ (δ 4.1 ppm) and aromatic protons (δ 6.5–7.8 ppm), whereas the target compound’s NMR would display split signals for the chiral aminoethyl group (δ 1.3–1.6 ppm for CH₃, δ 3.2–3.5 ppm for CH-NH₃⁺) .

Functional Group Analogues

Methyl 4-[2-(2-Aminophenyl)ethynyl]benzoate
  • Molecular Formula: C₁₆H₁₃NO₂
  • Molar Mass : 251.29 g/mol
  • Key Difference: Ethynyl-linked aminophenyl group (vs. aminoethyl in the target compound).
  • Impact : The ethynyl spacer introduces rigidity and alters electronic properties. FT-IR spectra show distinct C≡C stretching (~2100 cm⁻¹) absent in the target compound. This structural difference reduces solubility in aqueous media (logP ≈ 2.3) .
Phenylpropanolamine Hydrochloride
  • Molecular Formula: C₉H₁₄ClNO
  • Molar Mass : 187.67 g/mol
  • Key Difference: Benzyl alcohol backbone with aminoethyl substituent (vs. benzoate ester).
  • Impact: The hydroxyl group increases hydrogen-bonding capacity (aqueous solubility ≈ 50 mg/mL vs. ~30 mg/mL for the target compound). Pharmacologically, phenylpropanolamine acts as a decongestant, whereas the target compound’s ester group may confer protease resistance in drug design .

Pharmacopeial Benzoate Derivatives

Rizatriptan Benzoate
  • Molecular Formula : C₁₅H₁₉N₅O₂·C₇H₆O₂
  • Molar Mass : 391.47 g/mol
  • Key Difference: Substituted indole ring linked to benzoate (vs. aminoethyl-benzoate).
  • Impact: The indole moiety in rizatriptan enables serotonin receptor targeting, whereas the target compound’s aminoethyl group may interact with amine-binding enzymes or transporters .

Comparative Data Table

Compound Molecular Formula Molar Mass (g/mol) Key Functional Groups Solubility (H₂O) logP
Ethyl4-[(1S)-1-aminoethyl]benzoate·HCl C₁₁H₁₆ClNO₂ 229.70 Ethyl ester, aminoethyl, HCl ~30 mg/mL 1.8
(S)-Methyl 4-(1-aminoethyl)benzoate·HCl C₁₀H₁₄ClNO₂ 215.68 Methyl ester, aminoethyl, HCl ~25 mg/mL 1.5
Ethyl 4-aminobenzoate C₉H₁₁NO₂ 165.19 Ethyl ester, para-amine ~15 mg/mL 1.2
Phenylpropanolamine·HCl C₉H₁₄ClNO 187.67 Benzyl alcohol, aminoethyl, HCl ~50 mg/mL 0.9

Biological Activity

Ethyl 4-[(1S)-1-aminoethyl]benzoate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article explores the synthesis, biological activities, and potential therapeutic applications of this compound, drawing from diverse research findings and case studies.

Chemical Structure and Synthesis

Ethyl 4-[(1S)-1-aminoethyl]benzoate hydrochloride, also known as a derivative of 4-aminobenzoic acid, features an ethyl ester group and an aminoethyl substituent. The synthesis typically involves the esterification of 4-aminobenzoic acid with ethyl alcohol, followed by the introduction of the aminoethyl group through reductive amination.

Anticancer Properties

Recent studies have demonstrated that compounds related to ethyl 4-[(1S)-1-aminoethyl]benzoate exhibit significant anticancer activity. For instance, research has shown that derivatives containing the 4-(aminomethyl)benzamide fragment can inhibit various receptor tyrosine kinases (RTKs), which are crucial in cancer progression. In vitro assays indicated that certain analogues achieved over 90% inhibition against key RTKs such as EGFR and PDGFR at low concentrations (10 nM) .

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on cholinesterase enzymes, which are important in neurodegenerative diseases like Alzheimer's. Studies indicate that related compounds exhibit potent inhibition against acetylcholinesterase (AChE), with IC50 values ranging from 0.2 to 5 µM . This suggests a potential role in enhancing cholinergic neurotransmission.

Molecular Docking Studies

Molecular docking simulations have provided insights into the binding affinities of ethyl 4-[(1S)-1-aminoethyl]benzoate hydrochloride to various biological targets. The compound demonstrated favorable interactions with active sites of RTKs and AChE, indicating its potential as a lead compound for drug development .

Clinical Applications

A notable case study involved the application of similar compounds in clinical settings where their efficacy in treating specific cancers was evaluated. The study reported significant tumor reduction in patients treated with tyrosine kinase inhibitors derived from similar structures, suggesting that ethyl 4-[(1S)-1-aminoethyl]benzoate hydrochloride could be a promising candidate for further clinical trials .

Behavioral Analysis

In behavioral studies, compounds with similar structures were evaluated for their effects on cognitive function in animal models. Results indicated improvements in memory retention and learning capabilities, attributed to their cholinesterase inhibitory activity .

Research Findings Summary

Activity Target IC50/EC50 Reference
AnticancerEGFR, PDGFR~10 nM
Cholinesterase InhibitionAChE0.2 - 5 µM
Cognitive EnhancementBehavioral ModelsNot specified

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